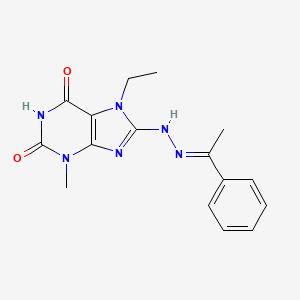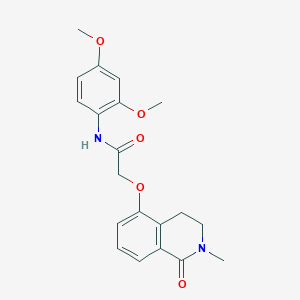
2-(2-クロロアセチルアミノ)-4-メチルチアゾール-5-カルボン酸イソブチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-METHYLPROPYL 2-(2-CHLOROACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
科学的研究の応用
2-METHYLPROPYL 2-(2-CHLOROACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties. Researchers are exploring its use as a lead compound for the development of new drugs.
Biological Research: The compound is used in studies investigating the mechanisms of action of thiazole derivatives and their interactions with biological targets.
Pharmaceutical Industry: It is being evaluated for its potential as a therapeutic agent in the treatment of various diseases, including bacterial infections and cancer.
作用機序
Target of Action
It is structurally similar to 2-chloroacetamide, which is known to act onsodium ion (Na+) channels on nerve membranes .
Mode of Action
The compound likely interacts with its targets in a similar manner to 2-chloroacetamide. It binds to specific sodium ion (Na+) channel sites on nerve membranes, affecting the membrane potential by reducing Na+ passage through these channels . This blocks the generation and conduction of nerve impulses, leading to a temporary loss of sensation .
Biochemical Pathways
By blocking sodium ion channels, it disrupts the propagation of action potentials along nerve fibers .
Result of Action
Based on its structural similarity to 2-chloroacetamide, it likely results in a temporary loss of sensation in the area of application by blocking nerve impulses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 2-(2-CHLOROACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves the condensation of a thiazole derivative with a chloroacetamide compound. One common method involves the reaction of 2-chloroacetamide with a thiazole derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, chromatography, and distillation may be employed to isolate and purify the final product.
化学反応の分析
Types of Reactions
2-METHYLPROPYL 2-(2-CHLOROACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other amines or carbonyl compounds to form new thiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while oxidation can lead to the formation of sulfoxides or sulfones.
類似化合物との比較
Similar Compounds
2-Chloroacetamido Derivatives: Compounds like 2-chloroacetamido-N-(2-methylpropyl)benzamide share structural similarities and may exhibit similar biological activities.
Thiazole Derivatives: Other thiazole derivatives, such as those with different substituents on the thiazole ring, can also be compared in terms of their biological properties and mechanisms of action.
Uniqueness
2-METHYLPROPYL 2-(2-CHLOROACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a lead compound in drug development highlights its importance in medicinal chemistry research.
特性
IUPAC Name |
2-methylpropyl 2-[(2-chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-6(2)5-17-10(16)9-7(3)13-11(18-9)14-8(15)4-12/h6H,4-5H2,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNZTJFODBZABD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCl)C(=O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-chlorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2495851.png)





![tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate](/img/structure/B2495861.png)
![N-benzyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2495862.png)


![2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2495868.png)
![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2495870.png)
![2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2495872.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495874.png)
